2-Methyl-3-(methylsulfanyl)propan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

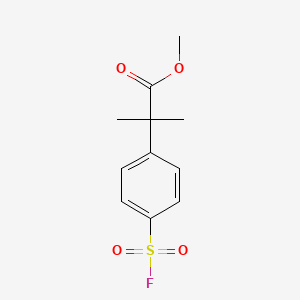

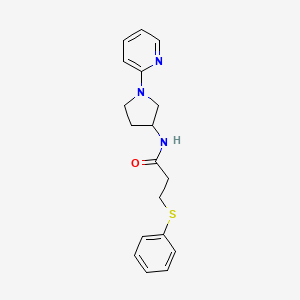

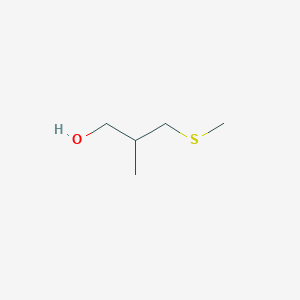

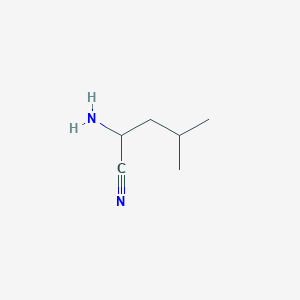

“2-Methyl-3-(methylsulfanyl)propan-1-ol” is an organic compound. It is a derivative of propan-1-ol where a methyl group is attached to the second carbon atom and a methylsulfanyl group is attached to the third carbon atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a three-carbon backbone with a hydroxyl group (-OH) attached to the first carbon, a methyl group (-CH3) attached to the second carbon, and a methylsulfanyl group (-SCH3) attached to the third carbon .

Scientific Research Applications

Antimicrobial Applications

- The synthesis and study of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane, a compound structurally similar to 2-Methyl-3-(methylsulfanyl)propan-1-ol, revealed promising antimicrobial properties against bacteria and fungi. The synthesized compounds exhibited more efficient antimicrobial activity than those currently used in medicine (Jafarov et al., 2019).

Wine Chemistry and Aroma Compound Interaction

- In wine chemistry, the interaction of compounds structurally related to this compound has been explored. The existence of 2-methyl-4-propyl-1,3-oxathiane, related to this compound, was investigated in wines. This research revealed a new volatile sulfur compound showing strong correlation to 3-sulfanylhexan-1-ol, a key wine aroma compound, indicating implications for the aroma profile of wines (Chen, Capone, & Jeffery, 2018).

Biochemical Synthesis and Resolution

- In the field of biochemical synthesis, research has been conducted on compounds like 2-methyl-1-(3-quinolyl)propan-1-ol, which resembles this compound in structure. The enantioselective alkylation of quinoline-3-carbaldehyde by diisopropylzinc was catalyzed to afford the compound with high enantiomeric purity. This showcases the potential of these compounds in precise biochemical synthesis and pharmaceutical applications (Shibata et al., 1996).

Mechanism of Action

Target of Action

2-Methyl-3-(methylsulfanyl)propan-1-ol, also known as 3-Methylthiopropanol , is primarily used as a flavoring agent in food products. Its primary targets are the olfactory receptors, which are responsible for the sense of smell .

Mode of Action

This compound interacts with its targets by binding to the olfactory receptors in the nasal epithelium. This binding triggers a signal transduction pathway that leads to the perception of a specific smell, which can be described as having a strong onion or meaty odor .

Biochemical Pathways

The affected pathway is the olfactory signal transduction pathway. When this compound binds to the olfactory receptors, it activates a G-protein coupled receptor pathway. This leads to the production of cAMP, which opens ion channels and generates an electrical signal that is transmitted to the brain. The brain interprets this signal as a specific smell .

Pharmacokinetics

It is expected to be metabolized primarily in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of the compound’s action result in the perception of a specific smell. This can enhance the flavor of food products, contributing to the overall sensory experience of eating .

Action Environment

Environmental factors such as temperature and pH can influence the compound’s action, efficacy, and stability. For instance, high temperatures may increase the volatility of the compound, enhancing its aroma. Extreme conditions could also lead to degradation of the compound, reducing its efficacy .

properties

IUPAC Name |

2-methyl-3-methylsulfanylpropan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(3-6)4-7-2/h5-6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVHEVOGMWMRLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)CSC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,2,2-Trifluoroethoxy)methyl]aniline hydrochloride](/img/structure/B2473347.png)

![5-{[2-(4-chlorophenoxy)phenyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2473351.png)

![2,4-dichloro-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2473357.png)